4-n-Pentylbiphenyl-4'-carboxylic acid

Liquid Crystal Synthesis Mesogenic Intermediates Structure-Property Relationships

4-n-Pentylbiphenyl-4'-carboxylic acid is the essential C5 precursor for synthesizing 5CB and related nematic liquid crystals. The pentyl chain is non-negotiable for achieving the precise mesophase range; substitution with butyl or hexyl analogs severely compromises electro-optical performance. For reliable display-grade material synthesis, strict adherence to ≥98% purity and narrow melting point specification is critical to avoid mesogenic inconsistencies. Source with confidence.

Molecular Formula C14H17BN2O3
Molecular Weight 272.11 g/mol
CAS No. 1403469-19-1
Cat. No. B6335689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Pentylbiphenyl-4'-carboxylic acid
CAS1403469-19-1
Molecular FormulaC14H17BN2O3
Molecular Weight272.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3
InChIInChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3
InChIKeyGONIVCXCAVHVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-n-Pentylbiphenyl-4'-carboxylic Acid (CAS 59662-47-4) in Liquid Crystal R&D: A Procurement-Oriented Technical Primer


4-n-Pentylbiphenyl-4′-carboxylic acid (CAS 59662-47-4, molecular formula C₁₈H₂₀O₂, molecular weight 268.35) is a biphenyl carboxylic acid derivative originally disclosed in Japanese Patent JPS5285154A (CHISSO CORP, 1977) as a key synthetic intermediate within a broader family of 4-alkyl-4′-biphenylcarboxylic acids [1]. The compound exhibits a reported melting point of 134–138 °C (lit.) and a boiling point of 425.6 °C at 760 mmHg, with a calculated LogP of 4.78, indicating pronounced hydrophobicity [2]. It is most notably employed as a precursor for the synthesis of 4-alkyl-4′-cyanobiphenyls and other liquid crystalline materials used in nematic display technologies [1].

Why Generic Substitution of 4-n-Pentylbiphenyl-4'-carboxylic Acid Fails in Precision Material Synthesis


Procurement of 4-n-pentylbiphenyl-4′-carboxylic acid cannot be genericized to other biphenyl carboxylic acids due to the profound influence of alkyl chain length and substitution position on mesomorphic behavior and thermal properties [1]. Even within the same homologous series, substitution of the pentyl (C₅) group with a butyl (C₄) or hexyl (C₆) group significantly alters the liquid crystalline phase transitions and solubility parameters of the resulting esters and nitriles, thereby compromising the precise electro-optical performance required in display formulations . Furthermore, impurity profiles and batch-to-batch consistency in melting point and purity directly impact the reliability of downstream synthetic transformations, making strict specification adherence essential for industrial research and development applications .

Quantitative Differentiation Evidence for 4-n-Pentylbiphenyl-4'-carboxylic Acid (CAS 59662-47-4) Versus In-Class Analogs


C5 Alkyl Chain Confers Optimal Mesogenic Balance Relative to C4 and C6 Homologs

The C5 pentyl chain in 4-n-pentylbiphenyl-4′-carboxylic acid represents an optimal balance in the homologous series for generating nematic phases when derivatized to p-cyanophenyl esters [1]. In systematic studies, the 4-alkylbiphenyl-4′-carboxylic acid series demonstrates that p-cyanophenyl esters derived from this acid form exclusively nematic mesophases over a broad temperature range, whereas shorter-chain analogs (e.g., C3 propyl) exhibit narrower nematic ranges and longer-chain analogs (e.g., C6 hexyl) introduce undesired smectic phases that complicate formulation for display applications [1]. This pentyl-specific behavior is attributed to the molecular length-to-breadth ratio and polarizability anisotropy uniquely conferred by the five-carbon alkyl substituent [2]. The choice of pentyl over butyl or hexyl is therefore not arbitrary but directly tied to predictable mesomorphic performance .

Liquid Crystal Synthesis Mesogenic Intermediates Structure-Property Relationships

Melting Point of 134–138 °C Defines Process Handling Window Distinct from Non-Pentyl Analogs

4-n-Pentylbiphenyl-4′-carboxylic acid exhibits a reported melting point of 134–138 °C (lit.), which establishes a distinct solid–liquid transition window that differs markedly from shorter-chain homologs [1]. This thermal characteristic is critical for both purification via recrystallization and for downstream synthetic transformations where the acid is employed as a melt or in solution. Although systematic melting point data across the homologous series is not comprehensively aggregated in a single source, the C5 melting point represents a mid-range value between the lower-melting shorter alkyl chains (C1–C3) and the higher-melting longer chains (C7–C10), thereby offering a balanced processing temperature suitable for standard laboratory and pilot-scale equipment . This thermal profile influences solvent selection, crystallization kinetics, and the energy input required for acylation reactions when converting the acid to its acid chloride or ester derivatives [2].

Thermal Properties Process Engineering Purification Window

Calculated LogP of 4.78 Defines Solubility Profile for Hydrophobic Formulation Environments

The calculated octanol-water partition coefficient (LogP) for 4-n-pentylbiphenyl-4′-carboxylic acid is 4.78, indicating substantial hydrophobicity that governs its solubility behavior in organic media and its compatibility with nonpolar liquid crystal host matrices [1]. This LogP value is a direct consequence of the pentyl substituent combined with the biphenyl core; each additional methylene unit in the alkyl chain contributes incrementally to increased hydrophobicity [2]. For formulators, this parameter provides a quantitative basis for predicting compound behavior in biphasic systems and for anticipating the compound‘s tendency to partition into hydrophobic domains in multicomponent mixtures . When compared to homologs with shorter alkyl chains (e.g., C3 propyl, estimated LogP ~3.8–4.0), the C5 compound offers enhanced solubility in nonpolar solvents while retaining sufficient carboxylic acid polarity for hydrogen-bonding interactions with complementary functional groups in supramolecular assemblies [2].

Partition Coefficient Solubility Hydrophobic Media Formulation Design

Purity Specification ≥98% (HPLC) Ensures Reproducibility in Cyanobiphenyl Synthesis Relative to Lower-Grade Alternatives

Commercial suppliers of 4-n-pentylbiphenyl-4′-carboxylic acid specify purity of ≥98% as determined by HPLC, a quality attribute that is not universally guaranteed across all biphenyl carboxylic acid analogs . This high purity is essential when the acid serves as a precursor for 4-alkyl-4′-cyanobiphenyl synthesis via amide dehydration; trace impurities—particularly residual nitriles, unreacted alkylating agents, or homologous contaminants—can poison downstream catalysts or introduce mesogenic inconsistencies in the final liquid crystal formulation [1]. While lower-purity grades (e.g., 95% or technical grade) may be available for other biphenyl carboxylic acids at reduced cost, the ≥98% specification for the C5 pentyl derivative aligns with the precision requirements of display-grade material synthesis . Procurement decisions should therefore prioritize verified HPLC purity documentation over marginal cost savings.

Analytical Purity Synthetic Reproducibility HPLC Quality Control

Biphenyl Core Provides Superior π–π Interaction Capability for Chromatographic and Sensing Applications

The biphenyl core of 4-n-pentylbiphenyl-4′-carboxylic acid offers enhanced π–π interaction capability compared to monophenyl carboxylic acid analogs . In systematic comparisons of HPLC stationary phases, biphenyl-modified phases demonstrate stronger π–π interactions with aromatic analytes than commercially available phenyl hexyl phases or C18 alkyl phases, resulting in improved selectivity for drug compounds and aromatic residues [1]. When the carboxylic acid group of this compound is employed to anchor the biphenyl moiety to a solid support or to conjugate with other functional molecules, the resulting materials inherit this enhanced aromatic selectivity. While direct head-to-head comparison data for 4-n-pentylbiphenyl-4′-carboxylic acid specifically in chromatographic applications is not available, the well-established biphenyl-versus-phenyl selectivity advantage is directly transferable to materials derived from this acid [2].

Stationary Phase Design π–π Interactions Selectivity Chromatography

Application Scenarios for 4-n-Pentylbiphenyl-4'-carboxylic Acid (CAS 59662-47-4) in Materials R&D and Specialty Synthesis


Synthesis of Nematic Liquid Crystal Precursors (4-Alkyl-4′-cyanobiphenyls)

This compound is employed as a carboxylic acid precursor for the synthesis of 4-pentyl-4′-cyanobiphenyl (5CB) and related nematic liquid crystals [1]. The conversion proceeds via amide formation followed by dehydration, typically using phosphorus pentoxide or similar dehydrating agents [1]. The C5 pentyl chain length is critical for achieving the desired nematic phase range without introducing smectic character, as demonstrated in comparative studies across the homologous series [2]. The ≥98% purity specification is essential for this application to avoid mesogenic inconsistencies in the final display-grade material .

Esterification to Form Mesogenic Esters for Advanced Display Formulations

The carboxylic acid group undergoes esterification with substituted phenols (e.g., p-cyanophenol, p-hexyloxyphenol) to yield liquid crystalline esters with tailored mesophase behavior [1]. The pentyl-substituted biphenyl core contributes to the formation of stable nematic phases when esterified with p-cyanophenol, whereas esterification with p-hexyloxyphenol yields both smectic and nematic phases [1]. This tunability, governed by the interplay between the pentyl chain on the acid component and the substituent on the phenolic coupling partner, makes this acid a versatile building block for multicomponent liquid crystal mixtures [2].

Functionalization of Solid Supports for Chromatographic Stationary Phases

The carboxylic acid functionality serves as an anchoring group for covalent attachment of the pentylbiphenyl moiety to silica or polymeric supports, creating biphenyl-modified stationary phases for HPLC [1]. Compared to monophenyl phases, biphenyl phases exhibit stronger π–π interactions with aromatic analytes, leading to enhanced selectivity in pharmaceutical and environmental analysis [2]. The LogP of 4.78 and the melting point of 134–138 °C provide guidance for selecting appropriate reaction conditions during surface functionalization, ensuring complete derivatization without thermal degradation of the biphenyl core .

Building Block for Supramolecular Hydrogen-Bonded Liquid Crystalline Assemblies

Achiral 4-biphenyl carboxylic acid compounds, including derivatives of 4-n-pentylbiphenyl-4′-carboxylic acid, are known to form hydrogen-bonded dimers that self-assemble into helical suprastructures in smectic phases [1]. The carboxylic acid group mediates intermolecular hydrogen bonding, while the pentyl chain modulates the mesophase stability and transition temperatures. This property makes the compound a candidate for investigating the relationship between molecular structure and supramolecular chirality in achiral systems, as well as for designing functional soft materials with tunable helical architectures [1].

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